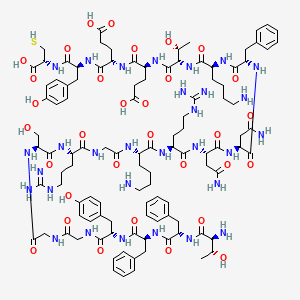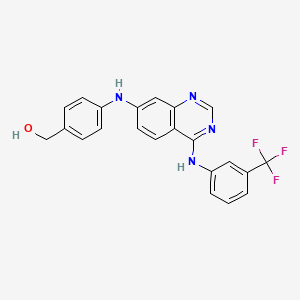![molecular formula C22H25FN5O5P B12387104 (2~{S},3~{S})-3-[[5-dimethoxyphosphoryl-4-(5-fluoranyl-1~{H}-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B12387104.png)
(2~{S},3~{S})-3-[[5-dimethoxyphosphoryl-4-(5-fluoranyl-1~{H}-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-51A is an effective inhibitor of the PB2 subunit of the influenza RNA-dependent RNA polymerase (RdRP). This compound has shown significant potential in inhibiting the replication of the influenza virus by targeting the PB2 subunit, which is a crucial component of the viral RNA polymerase complex .
准备方法
The preparation of 7-51A involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and the final coupling reaction to produce the desired inhibitor. The specific details of the synthetic routes and industrial production methods are proprietary and not publicly disclosed .
化学反应分析
7-51A undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of an atom or a group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
7-51A has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of the PB2 subunit of the influenza RNA polymerase.
Biology: It is used to investigate the replication mechanisms of the influenza virus and to develop new antiviral strategies.
Medicine: It has potential therapeutic applications in the treatment of influenza infections by inhibiting viral replication.
Industry: It is used in the development of antiviral drugs and in the study of viral resistance mechanisms .
作用机制
The mechanism of action of 7-51A involves its binding to the PB2 subunit of the influenza RNA-dependent RNA polymerase. This binding inhibits the polymerase activity, thereby preventing the replication of the viral RNA. The molecular targets and pathways involved include the PB2 subunit and the associated RNA polymerase complex .
相似化合物的比较
7-51A is unique in its high affinity and specificity for the PB2 subunit of the influenza RNA polymerase. Similar compounds include:
Laninamivir: Another inhibitor of the influenza virus with a different mechanism of action.
Rifampicin: A broad-spectrum antibiotic with activity against various bacteria and viruses.
Molnupiravir: An antiviral compound with a different target and mechanism of action
In comparison, 7-51A stands out due to its high binding affinity and specificity for the PB2 subunit, making it a promising lead compound for further antiviral research and drug development.
属性
分子式 |
C22H25FN5O5P |
|---|---|
分子量 |
489.4 g/mol |
IUPAC 名称 |
(2S,3S)-3-[[5-dimethoxyphosphoryl-4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C22H25FN5O5P/c1-32-34(31,33-2)16-10-26-22(27-18-12-5-3-11(4-6-12)17(18)21(29)30)28-19(16)15-9-25-20-14(15)7-13(23)8-24-20/h7-12,17-18H,3-6H2,1-2H3,(H,24,25)(H,29,30)(H,26,27,28)/t11?,12?,17-,18-/m0/s1 |
InChI 键 |
HZZFRSXJRJLLCP-DFYNNNJYSA-N |
手性 SMILES |
COP(=O)(C1=CN=C(N=C1C2=CNC3=C2C=C(C=N3)F)N[C@@H]4[C@H](C5CCC4CC5)C(=O)O)OC |
规范 SMILES |
COP(=O)(C1=CN=C(N=C1C2=CNC3=C2C=C(C=N3)F)NC4C5CCC(C4C(=O)O)CC5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(1S,2S,4S,5S)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one](/img/structure/B12387023.png)
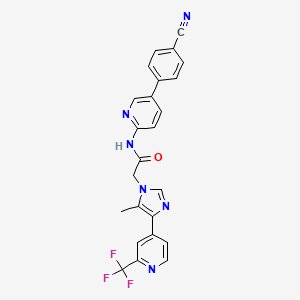

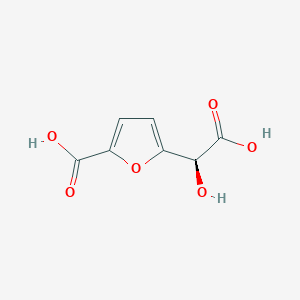
![[(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12387065.png)
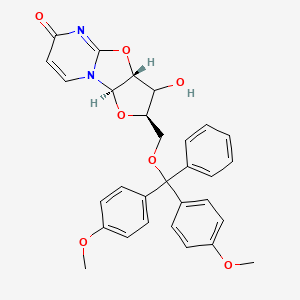
![N-[1-[4-[(1S)-1-[[5-fluoro-4-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidin-3-yl]pyrimidin-2-yl]amino]ethyl]phenyl]piperidin-4-yl]ethenesulfonamide](/img/structure/B12387073.png)
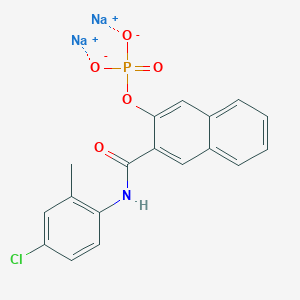

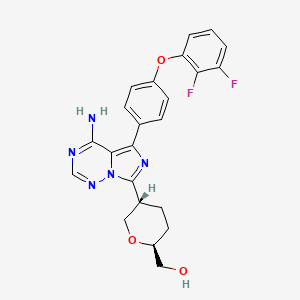
![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[5-(propyn-1-yl)pyridin-3-yl]purine](/img/structure/B12387095.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methyl-3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12387105.png)
